molecular formula C9H13ClN2 B1457270 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride CAS No. 54489-65-5

1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride

Cat. No.: B1457270
CAS No.: 54489-65-5
M. Wt: 184.66 g/mol
InChI Key: DLTPSLJLSVMXHE-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-tetrahydroquinolin-8-amine hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). This reaction generates the tetrahydroquinoline core structure .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which have significant biological and pharmacological activities .

Scientific Research Applications

1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is studied for its potential as a neuroprotective agent and its role in modulating neurotransmitter systems.

    Medicine: It has shown promise in the development of drugs for treating neurodegenerative diseases and infections.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but differs in its biological activity and applications.

    8-Aminoquinoline: Another related compound with distinct pharmacological properties.

    Quinoline: The fully aromatic analog with different chemical reactivity and applications.

Uniqueness: 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-8-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1,3,5,11H,2,4,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTPSLJLSVMXHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)N)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856765
Record name 1,2,3,4-Tetrahydroquinolin-8-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54489-65-5
Record name 1,2,3,4-Tetrahydroquinolin-8-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride
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1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride
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Reactant of Route 5
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Reactant of Route 6
1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride

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